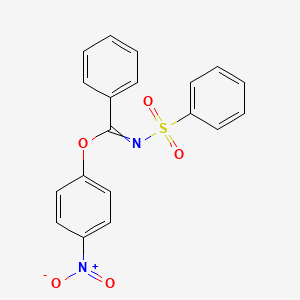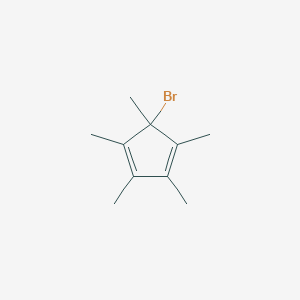
1,3-Cyclopentadiene, 5-bromo-1,2,3,4,5-pentamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclopentadiene, 5-bromo-1,2,3,4,5-pentamethyl- is an organobromine compound with the molecular formula C10H15Br. This compound is a derivative of cyclopentadiene, where five methyl groups and one bromine atom are substituted on the cyclopentadiene ring. It is known for its unique chemical properties and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 5-bromo-1,2,3,4,5-pentamethyl- typically involves the bromination of 1,2,3,4,5-pentamethylcyclopentadiene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The process involves the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Cyclopentadiene, 5-bromo-1,2,3,4,5-pentamethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the parent hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopentadiene derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
1,3-Cyclopentadiene, 5-bromo-1,2,3,4,5-pentamethyl- has several applications in scientific research:
Biology: The compound can be used in the study of biological processes involving brominated organic compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Cyclopentadiene, 5-bromo-1,2,3,4,5-pentamethyl- involves its interaction with molecular targets through its bromine and methyl groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s ability to form stable complexes with metals makes it valuable in organometallic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: Similar in structure but lacks the bromine atom.
1,3-Cyclopentadiene, 1,2,3,4,5-pentamethyl-: Another derivative with different substitution patterns.
Uniqueness
1,3-Cyclopentadiene, 5-bromo-1,2,3,4,5-pentamethyl- is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific applications where brominated derivatives are required .
Propiedades
Número CAS |
116889-30-6 |
|---|---|
Fórmula molecular |
C10H15Br |
Peso molecular |
215.13 g/mol |
Nombre IUPAC |
5-bromo-1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H15Br/c1-6-7(2)9(4)10(5,11)8(6)3/h1-5H3 |
Clave InChI |
DINIUCIMIHDQBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C1C)C)(C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[(E)-(Naphtho[2,1-d][1,3]thiazol-2-yl)diazenyl]anilino}propanenitrile](/img/structure/B14310067.png)
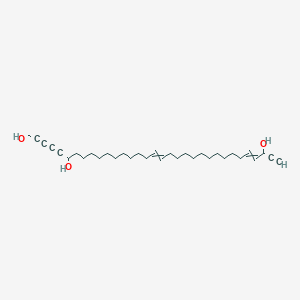
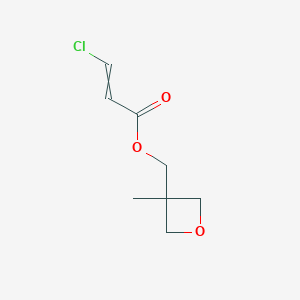
![[(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile](/img/structure/B14310079.png)
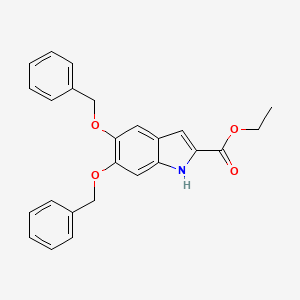
![{3-[2-(Chloromethyl)phenyl]propyl}(triethoxy)silane](/img/structure/B14310092.png)
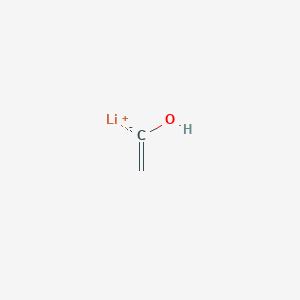
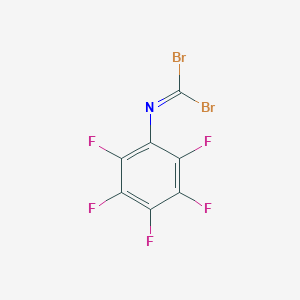
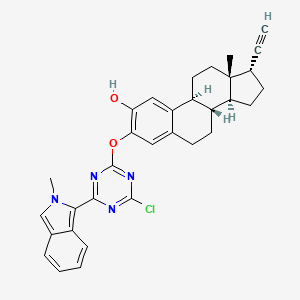
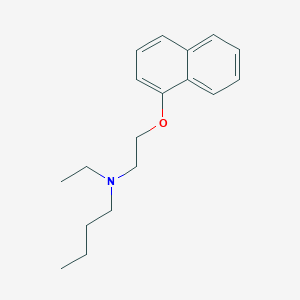
![4-[(4-Cyanophenyl)tellanyl]benzamide](/img/structure/B14310129.png)
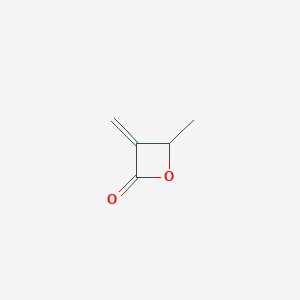
![Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate](/img/structure/B14310138.png)
